N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its key substituents include a 2-ethoxyphenyl group, a 4-methoxyphenyl moiety, and a methylsulfanyl group. Below, we compare this compound with structurally related analogs to infer its properties and relevance.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-4-31-20-8-6-5-7-19(20)25-23(29)28-15-13-24(14-16-28)26-21(22(27-24)32-3)17-9-11-18(30-2)12-10-17/h5-12H,4,13-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUKQGAKCMLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by a triazaspiron framework. Its molecular formula is , with a molecular weight of approximately 358.46 g/mol. The presence of various functional groups such as ethoxy, methoxy, and methylsulfanyl contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest the following potential actions:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and neurochemical pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or metabolic processes, contributing to anti-inflammatory effects.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of methoxy and ethoxy groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity
Preliminary studies have suggested that related compounds demonstrate antimicrobial activity against various bacterial strains. The effectiveness against pathogens can be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are noteworthy. It may modulate cytokine release and inhibit inflammatory mediators, which is particularly relevant in conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Structure : The target compound’s 1,4,8-triazaspiro[4.5]deca system distinguishes it from the 1,3-diazaspiro[4.5]decane analogs in . The additional nitrogen atom may enhance hydrogen-bonding capacity or alter metabolic stability .
- The methylsulfanyl group could increase lipophilicity, improving membrane permeability relative to ether or piperazine-linked compounds .
- Synthesis: Cyclopropane-containing compounds (e.g., ) often require stereochemical control, as seen in the high diastereomer ratio (dr 23:1).
Pharmacological and Functional Insights
- Compounds : Compounds 13 and 14, bearing piperazine-propyl chains, were evaluated in pharmacological studies (exact activities unspecified here). Piperazine moieties are common in CNS-targeting drugs, suggesting possible neuropharmacological applications for such spirocyclic systems .
- Target Compound : The absence of a piperazine group and the presence of methylsulfanyl/aryl ethers may redirect its biological activity toward different targets, such as enzymes or receptors sensitive to sulfur-containing ligands.
Agricultural Chemistry Context
While focuses on pesticides with cyclopropane and triazole motifs (e.g., propiconazole), the target compound’s methylsulfanyl group aligns with sulfur-containing agrochemicals known for fungicidal or herbicidal activity. However, its triazaspiro core differs significantly from triazole-based pesticides, limiting direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
